1-Hexadecylpyridin-1-ium iodide

Descripción general

Descripción

1-Hexadecylpyridin-1-ium iodide is a quaternary ammonium compound with a long alkyl chain attached to a pyridinium ring. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of chemistry and biology. It is often used as a surfactant and has shown potential in antimicrobial and anticancer activities .

Mecanismo De Acción

Target of Action

The primary target of 1-Hexadecylpyridin-1-ium iodide, also known as 1-hexadecylpyridinium iodide, is the lipid membrane of bacterial cells . The compound is a quaternary ammonium surfactant with broad-spectrum antimicrobial activity .

Mode of Action

The compound interacts with its targets by disorganizing the lipid membrane, leading to a complete rupture of the bacterial cell membrane . At low concentrations, it activates intracellular latent ribonucleases of microbes, promoting cell autolysis . At high concentrations, it forms a vesicle-like structure on the bacterial cell surface, leading to leakage of cytoplasmic content .

Biochemical Pathways

The compound affects the integrity of the bacterial cell membrane, disrupting normal cellular functions and leading to cell death . The downstream effects include the leakage of cellular components and the activation of latent ribonucleases, which promote cell autolysis .

Result of Action

The result of the compound’s action is the death of bacterial cells. By disrupting the integrity of the cell membrane, it causes the leakage of cellular components, leading to cell death . It also activates latent ribonucleases, promoting cell autolysis .

Métodos De Preparación

The synthesis of 1-Hexadecylpyridin-1-ium iodide typically involves the alkylation of pyridine with a long-chain alkyl halide, such as hexadecyl iodide. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:

Pyridine+Hexadecyl Iodide→1-Hexadecylpyridin-1-ium Iodide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Hexadecylpyridin-1-ium iodide can undergo various chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other anions, such as chloride or bromide, to form different salts.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common for this specific compound.

Hydrolysis: Under certain conditions, the compound can hydrolyze, leading to the breakdown of the pyridinium ring.

Common reagents used in these reactions include halides, oxidizing agents, and acids or bases, depending on the desired transformation .

Aplicaciones Científicas De Investigación

1-Hexadecylpyridin-1-ium iodide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and phase transfer catalyst in various organic reactions.

Biology: Exhibits antimicrobial properties, making it useful in studies related to bacterial and fungal infections.

Medicine: Potential anticancer agent due to its ability to disrupt cell membranes and induce apoptosis in cancer cells.

Industry: Employed in the formulation of disinfectants, mouthwashes, and other personal care products.

Comparación Con Compuestos Similares

1-Hexadecylpyridin-1-ium iodide can be compared with other quaternary ammonium compounds, such as:

Cetylpyridinium Chloride: Similar structure but with a chloride ion instead of iodide. It is widely used in mouthwashes and has strong antimicrobial properties.

Benzalkonium Chloride: Another quaternary ammonium compound with a shorter alkyl chain. It is commonly used as a disinfectant and preservative.

The uniqueness of this compound lies in its specific alkyl chain length and iodide ion, which can influence its solubility, reactivity, and biological activity .

Actividad Biológica

1-Hexadecylpyridin-1-ium iodide, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

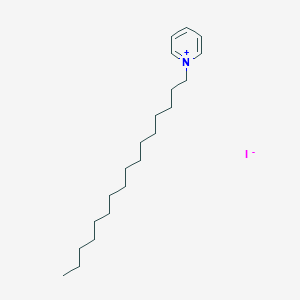

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain (hexadecyl) attached to a pyridinium ring. Its chemical structure can be represented as follows:

This structure contributes to its amphiphilic nature, enhancing its interaction with biological membranes.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria, including Streptococcus mutans. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values demonstrate its effectiveness in both planktonic and biofilm states.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Streptococcus mutans. The results are summarized in Table 1:

| Condition | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Planktonic | 32 | 64 |

| Biofilm-forming | 128 | 256 |

| Biofilm state | 256 | >512 |

These findings indicate that the compound is more effective against planktonic cells compared to biofilm-forming cells, highlighting the challenges in treating biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study involving various cancer cell lines demonstrated that increasing the length of the hydrophobic alkyl chain enhances antiproliferative effects. The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), T47D (breast cancer), Caco-2 (colon cancer), and HeLa (cervical cancer).

Case Study: Antiproliferative Effects

The antiproliferative activity of this compound was assessed using the MTT assay. The results are presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| T47D | 20 |

| Caco-2 | 25 |

| HeLa | 18 |

The data indicate that the compound exhibits significant cytotoxicity across different cancer cell lines, with varying degrees of potency .

The mechanism underlying the biological activity of this compound involves disruption of microbial membranes and induction of apoptosis in cancer cells. Studies have shown that treatment with this compound activates the caspase-3 signaling pathway, a critical component of the apoptotic process. This suggests that its anticancer effects may be mediated through programmed cell death mechanisms .

Propiedades

IUPAC Name |

1-hexadecylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVYBYSUVFRMGE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565393 | |

| Record name | 1-Hexadecylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-55-5 | |

| Record name | Cetylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25QX3JT22D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.